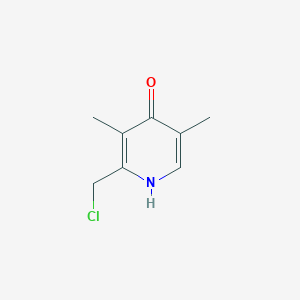

2-Chloromethyl-3,5-dimethylpyridin-4-ol

Description

BenchChem offers high-quality 2-Chloromethyl-3,5-dimethylpyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloromethyl-3,5-dimethylpyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOPGXVIDGBHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

structural analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

An In-depth Technical Guide to the Structural Analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Authored by: A Senior Application Scientist

Introduction

2-Chloromethyl-3,5-dimethylpyridin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a substituted pyridine core, a hydroxyl group, and a reactive chloromethyl moiety, makes it a valuable intermediate in the synthesis of various pharmaceutical agents. The precise arrangement of these functional groups is critical to its reactivity and biological activity. Therefore, a rigorous and multi-faceted approach to its structural elucidation is paramount to ensure its identity, purity, and suitability for downstream applications.

This guide provides a comprehensive overview of the key analytical techniques employed in the . It is designed for researchers, scientists, and drug development professionals, offering not only procedural outlines but also the underlying scientific principles and expected outcomes. The methodologies described herein are self-validating, ensuring a high degree of confidence in the final structural assignment.

Molecular Structure and Key Features

The foundational step in any structural analysis is a thorough understanding of the molecule's constituent parts. 2-Chloromethyl-3,5-dimethylpyridin-4-ol possesses a molecular formula of C₈H₁₀ClNO and a molecular weight of 171.62 g/mol .[1] Its structure is characterized by a pyridine ring substituted with two methyl groups at positions 3 and 5, a hydroxyl group at position 4, and a chloromethyl group at position 2. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint that can be interrogated by various analytical methods.

Part 1: Spectroscopic Characterization

Spectroscopic techniques are the cornerstone of structural analysis for organic molecules. They provide detailed information about the electronic and vibrational states of chemical bonds, as well as the chemical environment of individual atoms. For 2-Chloromethyl-3,5-dimethylpyridin-4-ol, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is essential for an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the .

Rationale for NMR Analysis

The choice of NMR as the primary analytical technique is dictated by its ability to provide precise information about the connectivity of atoms. For a molecule with multiple isomers, such as substituted pyridines, NMR is crucial for definitively establishing the substitution pattern. The chemical shift, integration, and multiplicity of the proton signals, along with the number and chemical shifts of the carbon signals, allow for a complete mapping of the molecular structure.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectrum:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic CH | ~7.5-8.5 | Singlet | 1H | The lone proton on the pyridine ring is deshielded by the electronegative nitrogen atom and the aromatic ring current. |

| -CH₂Cl | ~4.5-5.0 | Singlet | 2H | The methylene protons are adjacent to an electronegative chlorine atom and the aromatic ring, leading to a significant downfield shift. |

| Ar-CH₃ (x2) | ~2.2-2.5 | Singlet | 6H | The two methyl groups on the aromatic ring are in a similar chemical environment. |

| -OH | Variable (broad) | Singlet | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloromethyl-3,5-dimethylpyridin-4-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the -OH proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy: The Carbon Backbone

Expected ¹³C NMR Spectrum:

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=N (C2) | ~150-160 | The carbon atom double-bonded to the nitrogen in the pyridine ring is significantly deshielded. |

| C-OH (C4) | ~155-165 | The carbon atom attached to the hydroxyl group is also highly deshielded. |

| C-CH₃ (C3, C5) | ~130-140 | The substituted aromatic carbons. |

| Aromatic CH (C6) | ~120-130 | The aromatic carbon bearing a proton. |

| -CH₂Cl | ~40-50 | The carbon of the chloromethyl group is deshielded by the adjacent chlorine atom. |

| Ar-CH₃ (x2) | ~15-25 | The methyl carbons attached to the aromatic ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Employ the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.[2] The absorption of infrared radiation corresponds to the vibrational transitions of chemical bonds.

Rationale for IR Analysis

For 2-Chloromethyl-3,5-dimethylpyridin-4-ol, IR spectroscopy is instrumental in confirming the presence of the hydroxyl (-OH) group, the C-Cl bond, the aromatic C=C and C=N bonds, and the C-H bonds of the methyl and chloromethyl groups.[3][4]

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (hydroxyl) | 3200-3600 | Broad, Strong | Stretching |

| C-H (aromatic) | 3000-3100 | Medium | Stretching |

| C-H (aliphatic) | 2850-3000 | Medium | Stretching |

| C=C, C=N (aromatic ring) | 1500-1650 | Medium-Strong | Stretching |

| C-O (hydroxyl) | 1200-1300 | Strong | Stretching |

| C-Cl | 600-800 | Strong | Stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For the KBr pellet method, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Rationale for MS Analysis

MS is crucial for determining the molecular weight of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and confirming its elemental composition. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a definitive signature in the mass spectrum.[5][6][7]

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak should be observed at m/z corresponding to the molecular weight of the compound (171.62). Due to the presence of one chlorine atom, there will be an M+2 peak at m/z 173 with an intensity of approximately one-third of the M⁺ peak.[6]

-

Fragmentation Pattern: Common fragmentation pathways for halogenated organic compounds include the loss of the halogen atom or the entire haloalkyl group.[8] For 2-Chloromethyl-3,5-dimethylpyridin-4-ol, key fragments may include:

-

[M - Cl]⁺: Loss of a chlorine radical.

-

[M - CH₂Cl]⁺: Loss of the chloromethyl radical.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for small, volatile molecules and often provides detailed fragmentation information.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Determine the m/z values of the molecular ion and major fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.

Part 2: Crystallographic Analysis

While spectroscopic methods provide a wealth of information about the connectivity and functional groups, X-ray crystallography offers an unparalleled, unambiguous three-dimensional picture of the molecule's structure in the solid state.

Single-Crystal X-ray Diffraction

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams can be used to determine the precise arrangement of atoms in the crystal lattice.[9][10]

Rationale for X-ray Crystallography

For a molecule with potential for tautomerism and various conformational possibilities, single-crystal X-ray diffraction provides definitive proof of its solid-state structure. It can confirm the substitution pattern on the pyridine ring and provide precise bond lengths and angles, offering insights into the molecule's electronic structure and intermolecular interactions.[11]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 2-Chloromethyl-3,5-dimethylpyridin-4-ol suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.[10]

-

Data Collection: Place the crystal in a stream of cold nitrogen and collect diffraction data using a single-crystal X-ray diffractometer.[10]

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

-

Validation and Analysis: Validate the final structure using crystallographic software and analyze the bond lengths, bond angles, and intermolecular interactions.

Part 3: Synthesis and Purity Assessment

A comprehensive structural analysis also considers the synthetic origin of the compound and its purity.

Synthetic Pathway

While multiple synthetic routes may exist, a common approach for preparing substituted pyridines involves the modification of a pre-existing pyridine ring. For instance, a plausible synthesis could involve the chlorination of the corresponding 2-hydroxymethyl-3,5-dimethylpyridin-4-ol. Understanding the synthesis is crucial as it can provide insights into potential impurities and byproducts. A related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is synthesized from 2,3,5-trimethylpyridine through a multi-step process involving oxidation, nitration, methoxylation, acylation, hydrolysis, and halogenation.[12]

Illustrative Synthetic Workflow

Caption: A generalized synthetic workflow for 2-Chloromethyl-3,5-dimethylpyridin-4-ol.

Purity Assessment

The purity of the synthesized compound must be rigorously assessed to ensure that the structural analysis is performed on the correct chemical entity.

Key Purity Assessment Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. A high-purity sample of 2-Chloromethyl-3,5-dimethylpyridin-4-ol should exhibit a single major peak in the chromatogram.

-

Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden the melting point range and depress the melting point.

-

Elemental Analysis: This technique determines the elemental composition (C, H, N, Cl) of the compound. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula.

Conclusion

The requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. For an unequivocal three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This comprehensive analytical approach, coupled with rigorous purity assessment, ensures the unambiguous identification and characterization of this important chemical entity, thereby supporting its application in research and development.

References

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]

-

Singh, S. K., & Singh, R. (2010). Effect of pyridine on infrared absorption spectra of copper phthalocyanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1469-1473. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

Tsvetkov, E. N. (2025). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 94(8), 691. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis and crystal structure of mercury complex of saccharin with pyridine [Hg(sac)2(py)2]. Retrieved from [Link]

-

FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from [Link]

Sources

- 1. 220771-03-9|2-(Chloromethyl)-3,5-dimethylpyridin-4-ol|BLD Pharm [bldpharm.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. Effect of pyridine on infrared absorption spectra of copper phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. guidechem.com [guidechem.com]

An In-Depth Technical Guide to 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its pivotal role in pharmaceutical synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its closely related and industrially significant analog, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. The latter is a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. This document will delve into the synthesis, chemical properties, reactivity, and applications of these compounds, with a particular focus on their role in the production of omeprazole.

Introduction: A Tale of Two Intermediates

2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS 220771-03-9) is an aromatic heterocyclic compound recognized for its utility in organic synthesis.[1][2] While specific, detailed synthetic routes and applications in publicly available literature are limited, its structure suggests a significant potential as a precursor to more complex molecules.

Its 4-methoxy analog, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3), is a well-documented and critical building block in the pharmaceutical industry.[3][4] It serves as a key intermediate in the synthesis of several proton pump inhibitors, including omeprazole, esomeprazole, and tenatoprazole.[5] These drugs are mainstays in the treatment of conditions such as gastric and duodenal ulcers and reflux esophagitis.[5]

This guide will first explore the established synthesis and applications of the 4-methoxy derivative due to the wealth of available information and then extrapolate to the likely synthesis and role of the 4-ol compound, providing a holistic view for the research and development scientist.

Synthesis of the Key Intermediate: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

The industrial synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a multi-step process that has been refined to optimize yield and purity.[3] A common and effective route starts from 2,3,5-trimethylpyridine.[6]

The overall synthetic pathway can be visualized as a sequence of oxidation, nitration, methoxylation, acylation, hydrolysis, and finally, chlorination.[6]

Caption: Synthetic pathway to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl.

Step-by-Step Synthetic Protocol

A widely employed method for the final chlorination step, converting the 2-hydroxymethyl precursor to the desired 2-chloromethyl product, utilizes thionyl chloride or triphosgene.[4][5]

Protocol: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine [5]

-

Dissolution: Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in a suitable solvent such as toluene.

-

Cooling: Cool the solution to a temperature between 0 and 10 °C.

-

Chlorination: Slowly add a toluene solution of a chlorinating agent, such as triphosgene, dropwise to the cooled solution. The molar ratio of the starting material to triphosgene is typically around 1:0.35 to 1:0.37.

-

Reaction Monitoring: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, add a small amount of methanol to quench any remaining chlorinating agent.

-

Work-up: Remove acidic gases under reduced pressure.

-

Isolation: The product, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, can be isolated by centrifugation and drying. This method is noted for its high yield and purity.[5]

Proposed Synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

While specific literature detailing the synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol is scarce, a plausible route can be inferred from established pyridine chemistry and the synthesis of its 4-methoxy analog. A likely precursor would be a 2-hydroxymethyl-3,5-dimethylpyridin-4-ol, which could then be chlorinated.

The synthesis of substituted 4-hydroxypyridines can be achieved through various methods, including the reaction of 1,3-diketones with an ammonia source, followed by cyclization.[7]

The Bridge: Methylation of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

The conversion of the 4-hydroxyl group to a 4-methoxy group is a critical step in connecting the chemistry of the two intermediates discussed. This transformation is typically achieved through methylation.

The choice of methylating agent and reaction conditions can influence the outcome of the reaction, particularly in molecules with multiple potential sites for alkylation.[8] "Hard" methylating agents like dimethyl sulfate tend to favor methylation on heteroatoms with a higher partial negative charge, such as the oxygen of a hydroxyl group, while "soft" agents like methyl iodide might show different selectivity.[8][9]

Proposed Protocol: Methylation of 2-Chloromethyl-3,5-dimethylpyridin-4-ol

-

Base Treatment: The pyridin-4-ol is first treated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or acetonitrile) to generate the corresponding alkoxide. This step is crucial for activating the hydroxyl group for nucleophilic attack.

-

Addition of Methylating Agent: A methylating agent, such as dimethyl sulfate or methyl iodide, is then added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion.

-

Work-up and Isolation: The reaction is quenched with water, and the product, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, is extracted with an organic solvent. Subsequent treatment with HCl would yield the hydrochloride salt.

The polarity of the solvent can also play a significant role in directing the methylation towards either the nitrogen or the oxygen atom in hydroxypyridines.[9]

Chemical Reactivity: The Versatile Chloromethyl Group

The primary site of reactivity in both 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its 4-methoxy analog is the 2-chloromethyl group. This functional group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthesizing more complex molecules, particularly in the formation of carbon-sulfur bonds, which is a key step in the synthesis of many proton pump inhibitors.[5]

The general reaction can be depicted as:

Caption: Nucleophilic substitution at the 2-chloromethyl position.

Application in Drug Development: The Synthesis of Omeprazole

The most prominent application of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is in the synthesis of omeprazole.[4] The synthesis involves a nucleophilic substitution reaction where the chloromethyl group reacts with the sulfur atom of 2-mercapto-5-methoxybenzimidazole.[3]

Protocol: Synthesis of the Omeprazole Sulfide Intermediate [3]

-

Base and Nucleophile Preparation: In a suitable reaction vessel, dissolve sodium hydroxide in ethanol with heating. To this solution, add 2-mercapto-5-methoxybenzimidazole and reflux until it dissolves.

-

Cooling: Cool the reaction mixture.

-

Addition of the Pyridine Intermediate: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

-

Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Reaction Maintenance: Allow the reaction temperature to rise and maintain it for several hours.

-

Precipitation and Isolation: Cool the mixture and add water to precipitate the sulfide intermediate (pyrmetazole). The solid product is then collected by filtration.

This sulfide intermediate is then oxidized to the corresponding sulfoxide to yield omeprazole.

Physicochemical Properties and Safety Data

A summary of the available physicochemical data for both compounds is presented below. It is important to note that the data for 2-Chloromethyl-3,5-dimethylpyridin-4-ol is more limited.

| Property | 2-Chloromethyl-3,5-dimethylpyridin-4-ol | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride |

| CAS Number | 220771-03-9[1] | 86604-75-3 |

| Molecular Formula | C8H10ClNO[1] | C9H13Cl2NO |

| Molecular Weight | 171.62 g/mol [1] | 222.11 g/mol |

| Appearance | White to Off-White Solid | White to Off-White Powder |

| Melting Point | 154-159 °C | 128-131 °C |

| Solubility | Soluble in DMSO and Methanol (slightly) | Soluble in water |

Safety Information:

Safety data for 2-Chloromethyl-3,5-dimethylpyridin-4-ol is not extensively documented. For its 4-methoxy analog, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[10] It is also harmful if swallowed and may cause an allergic skin reaction.[11] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling these compounds. Work should be conducted in a well-ventilated fume hood.[12]

Conclusion

2-Chloromethyl-3,5-dimethylpyridin-4-ol and its 4-methoxy derivative are valuable intermediates in organic and medicinal chemistry. While the 4-methoxy compound is a well-established and critical component in the synthesis of widely used pharmaceuticals like omeprazole, the 4-ol presents as a likely precursor with significant synthetic potential. A deeper understanding of the synthesis and reactivity of 2-Chloromethyl-3,5-dimethylpyridin-4-ol could open new avenues for the development of novel compounds and more efficient synthetic routes to existing drugs. This guide provides a comprehensive overview based on current knowledge and offers scientifically grounded proposals for further investigation into these important chemical entities.

References

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google P

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. (URL: [Link])

- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P

- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google P

-

Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (URL: [Link])

-

4-Pyridone - Wikipedia. (URL: [Link])

-

Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (URL: [Link])

-

Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters - ACS Publications. (URL: [Link])

-

4-hydroxypyridine, 626-64-2 - The Good Scents Company. (URL: [Link])

-

Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity | E3S Web of Conferences. (URL: [Link])

-

PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (URL: [Link])

-

(PDF) Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity - ResearchGate. (URL: [Link])

-

How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. (URL: [Link])

-

Influence of methylation and demethylation on plant uptake of emerging contaminants - NIH. (URL: [Link])

-

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID - PubChem. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. 220771-03-9|2-(Chloromethyl)-3,5-dimethylpyridin-4-ol|BLD Pharm [bldpharm.com]

- 3. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 5. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 8. Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity | E3S Web of Conferences [e3s-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]

- 11. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note: Strategic Use of 2-Chloromethyl-3,5-dimethylpyridin-4-ol in the Synthesis of Potent Pharmaceutical Agents

Introduction

2-Chloromethyl-3,5-dimethylpyridin-4-ol and its related analogues, particularly the 4-methoxy derivative, are heterocyclic building blocks of significant interest in medicinal chemistry and process development. While the 4-methoxy variant, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (CAS 86604-75-3), is extensively documented as a key intermediate in the industrial synthesis of blockbuster anti-ulcer drugs, the 4-ol variant serves a similar role as a reactive precursor.[1][2] The strategic importance of this scaffold lies in the electrophilic nature of its 2-chloromethyl group, which allows for precise and efficient coupling with nucleophilic partners to construct complex molecular architectures.

This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the primary application of this reagent: the synthesis of the pyridine-benzimidazole core of proton pump inhibitors (PPIs). We will explore the underlying chemical principles, provide a detailed, field-proven protocol, and discuss critical process parameters that ensure success.

Core Application: A Cornerstone in Proton Pump Inhibitor (PPI) Synthesis

The vast majority of applications for 2-chloromethyl-3,5-dimethylpyridin-4-ol and its derivatives are centered on the synthesis of PPIs such as Omeprazole, Esomeprazole, and Tenatoprazole.[3] These drugs function by inhibiting the H+/K+-ATPase (the proton pump) in the stomach, thereby reducing gastric acid secretion. The molecular structure of these drugs consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge.

The key synthetic step facilitated by our title compound is the formation of a thioether bond by coupling the electrophilic chloromethylpyridine with a nucleophilic mercaptobenzimidazole derivative. This reaction is a classic example of a nucleophilic aliphatic substitution (SN2) reaction.

Mechanism and Rationale of the Coupling Reaction

The success of the synthesis hinges on the controlled execution of the SN2 reaction. The key steps are:

-

Deprotonation: The thiol group (-SH) on the benzimidazole ring is weakly acidic. In the presence of a suitable base (e.g., sodium hydroxide), it is deprotonated to form a highly nucleophilic thiolate anion (-S⁻). This step is critical as the neutral thiol is a poor nucleophile.

-

Nucleophilic Attack: The generated thiolate anion attacks the electrophilic carbon atom of the 2-chloromethyl group on the pyridine ring.

-

Displacement: The chloride ion, being a good leaving group, is displaced, resulting in the formation of the desired thioether linkage.

The choice of base and solvent is paramount. A strong base like NaOH or KOH is required for complete deprotonation of the thiol. The reaction is often performed in a polar aprotic solvent like dichloromethane or in a biphasic system with a phase-transfer catalyst to facilitate the interaction between the aqueous base and the organic-soluble reactants.[4]

Visualizing the Core Reaction

The following diagram illustrates the fundamental coupling reaction between the activated pyridine intermediate and a mercaptobenzimidazole core, which forms the backbone of many PPI drugs.

Caption: Core SN2 coupling reaction for PPI synthesis.

Detailed Laboratory Protocol: Synthesis of an Omeprazole Thioether Precursor

This protocol details the coupling of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole. This specific example is widely documented and serves as a reliable model for reactions involving the 4-ol analogue.[4]

Materials and Reagents:

-

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (1.0 eq)

-

5-Methoxy-2-mercaptobenzimidazole (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.2 eq)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, optional but recommended)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical or magnetic stirrer

-

Dropping funnel

-

Condenser (if heating is required)

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to the isolation of the final product.

Sources

- 1. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 4. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

Application Notes and Protocols for 2-Chloromethyl-3,5-dimethylpyridin-4-ol: A Versatile Intermediate in Chemical Synthesis

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the experimental use of 2-Chloromethyl-3,5-dimethylpyridin-4-ol. While its 4-methoxy analogue is a well-documented key intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole, this guide focuses on the unique reactivity and potential of the 4-hydroxyl variant.[1][2][3] We will explore its synthesis, characteristic reactions, and provide detailed, field-proven protocols for its application as a versatile chemical building block. The inherent reactivity of both the chloromethyl group and the 4-hydroxyl position opens avenues for creating diverse molecular scaffolds for pharmaceuticals, material science, and specialized chemical synthesis.

Introduction: A Tale of Two Pyridines

The substituted pyridine scaffold is a cornerstone in medicinal chemistry. The most prominent member of this family is arguably 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, the direct precursor to omeprazole and other blockbuster anti-ulcer drugs.[1][4][5] This intermediate's primary function is to couple with a benzimidazole thiol derivative, a reaction driven by the highly reactive chloromethyl group.

The subject of this guide, 2-Chloromethyl-3,5-dimethylpyridin-4-ol, shares this reactive chloromethyl moiety but possesses a hydroxyl group at the 4-position instead of a methoxy group. This substitution introduces a second reactive site, significantly expanding its synthetic utility beyond that of its famous cousin. The hydroxyl group is a versatile functional handle that can be oxidized or used as a nucleophile for further derivatization.[4] Furthermore, this compound can be considered a potential impurity in the synthesis of the 4-methoxy derivative through demethylation, highlighting their close chemical relationship.[6] This guide provides the necessary protocols to harness the dual functionality of this valuable, yet less documented, chemical intermediate.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The data below is compiled from various safety data sheets and chemical suppliers.

| Property | Value | Reference |

| IUPAC Name | 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol | |

| CAS Number | 220771-03-9 | [7] |

| Molecular Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.62 g/mol | |

| Appearance | White to off-white solid/powder | [1][8] |

| Melting Point | 128-131 °C (for hydrochloride salt) | [1][2] |

| Solubility | Soluble in water (for hydrochloride salt) | [1] |

GHS Hazard Information & Safety Precautions

This compound and its analogues are classified as hazardous. Strict adherence to safety protocols is mandatory.

-

Hazard Statements: Causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and may cause respiratory irritation (H335).[9]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[7][10] For handling fine powders, a dust respirator (e.g., N95) is recommended.[10]

-

Handling: Avoid dust formation and all personal contact, including inhalation.[7][10] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Core Applications & Experimental Protocols

The utility of 2-Chloromethyl-3,5-dimethylpyridin-4-ol stems from its two distinct reactive centers. The protocols below are designed to be self-validating and provide a foundation for further independent research.

Application I: Synthesis of the Core Intermediate

The most direct route to this compound is the chloromethylation of the corresponding pyridin-4-ol precursor.[4] This reaction leverages a chloromethylating agent, often activated by a Lewis acid, to install the reactive chloromethyl group.

Protocol 1: Synthesis via Chloromethylation of 3,5-Dimethylpyridin-4-ol

This protocol describes the electrophilic substitution to form the target compound. The causality behind this protocol lies in the activation of the chloromethylating agent by the Lewis acid, creating a potent electrophile that attacks the electron-rich pyridine ring. Anhydrous conditions are critical to prevent the hydrolysis of the reagents.[4]

Caption: Workflow for the synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,5-dimethylpyridin-4-ol (1 equivalent) and a suitable Lewis acid catalyst like zinc chloride (0.1-0.2 equivalents).

-

Dissolution: Add a sufficient volume of an anhydrous solvent, such as dichloromethane (DCM), to dissolve the starting material.

-

Reaction Initiation: Cool the mixture in an ice bath (0-5 °C). Slowly add chloromethyl methyl ether (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

-

Expert Insight: This exothermic reaction requires careful temperature control to prevent side reactions and ensure regioselectivity.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Application II: Nucleophilic Substitution at the Chloromethyl Group

The primary utility of this compound is as an electrophile for building larger molecules. The chloromethyl group is an excellent leaving group, making the benzylic-like carbon highly susceptible to attack by a wide range of nucleophiles.[4] This is the key step in the synthesis of PPIs.[11]

Protocol 2: General Procedure for Sₙ2 Reaction with a Thiol Nucleophile

This protocol demonstrates the coupling of the pyridine intermediate with a generic thiol, a reaction analogous to the core step in omeprazole synthesis.

Caption: General workflow for nucleophilic substitution at the chloromethyl position.

Step-by-Step Methodology:

-

Nucleophile Preparation: In a round-bottom flask, dissolve the thiol nucleophile (1 equivalent) and a suitable base (1.1 equivalents, e.g., sodium hydroxide or potassium carbonate) in a polar solvent like ethanol or DMF. Stir for 15 minutes at room temperature to deprotonate the thiol, forming the more potent thiolate nucleophile.

-

Addition of Electrophile: Dissolve 2-Chloromethyl-3,5-dimethylpyridin-4-ol (1 equivalent) in a minimum amount of the same solvent and add it dropwise to the thiolate solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Gentle heating (40-50 °C) may be required for less reactive nucleophiles.

-

Trustworthiness Check: The disappearance of the starting pyridine material and the appearance of a new, less polar spot on the TLC plate indicates a successful substitution.

-

-

Workup and Isolation: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1M HCl) if a strong base was used. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product can be purified via column chromatography or recrystallization to yield the final thioether.

Future Directions: Leveraging the 4-Hydroxyl Group

The presence of the 4-OH group provides a secondary point for diversification, a feature not available in the 4-methoxy analogue.

-

Oxidation: The hydroxyl group can be oxidized to the corresponding pyridinone, a different class of heterocyclic compound, using standard oxidizing agents.[4]

-

Etherification/Esterification: The hydroxyl group can act as a nucleophile itself. It can be alkylated to form ethers (including methylation to produce the omeprazole precursor) or acylated to form esters, allowing for the attachment of a wide array of functional groups.

-

Material Science: The polar hydroxyl group makes this compound a potential precursor for coordination chemistry, including the synthesis of metal-organic frameworks (MOFs) or specialized catalysts.[4]

By employing the protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize 2-Chloromethyl-3,5-dimethylpyridin-4-ol as a robust and versatile intermediate for innovation in drug discovery and material science.

References

-

FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

- Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry, 17(4). Retrieved from [Link]

- Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). The Chemically Elegant Proton Pump Inhibitors. PMC. Retrieved from [Link]

- Google Patents. (2020). CN111303018A - Synthetic method of omeprazole intermediate.

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Proton Pump Inhibitors. Retrieved from [Link]

-

ChemBK. (2024). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. Retrieved from [Link]

Sources

- 1. cionpharma.com [cionpharma.com]

- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 3. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 4. 2-Chloromethyl-3,5-dimethylpyridin-4-ol | 1114596-75-6 | Benchchem [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. fishersci.se [fishersci.se]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. rjpbcs.com [rjpbcs.com]

Introduction: The 2-Chloromethylpyridine Scaffold - A Cornerstone in Drug Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 2-chloromethyl-3,5-dimethylpyridin-4-ol and its analogs in medicinal chemistry.

Substituted 2-chloromethylpyridines are a class of highly valuable intermediates in medicinal chemistry. Their utility stems from a reactive chloromethyl group at the 2-position, which serves as an excellent electrophilic handle for coupling with various nucleophiles, and a modifiable pyridine core that allows for fine-tuning of a molecule's physicochemical and pharmacological properties. While numerous derivatives exist, this guide will focus on 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its closely related, commercially significant analog, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Due to its pivotal role in the synthesis of blockbuster anti-ulcer drugs, the 4-methoxy derivative is one of the most well-documented examples of this scaffold's application. We will use it as our primary case study to illustrate the profound impact of this chemical class, providing detailed protocols and mechanistic insights. We will then return to the specific properties and potential applications of the 4-ol parent compound, exploring its unique utility.

Part 1: The Archetypal Application: Synthesis of Proton Pump Inhibitors (PPIs)

The most prominent application of the 2-chloromethyl-3,5-dimethylpyridine scaffold is in the industrial-scale synthesis of proton pump inhibitors (PPIs). Drugs like omeprazole, esomeprazole, and lansoprazole, which belong to this class, are mainstays in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2][3] The pyridine derivative provides a crucial half of the final drug molecule.

Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump

PPIs are prodrugs that require activation in an acidic environment.[4][5] Upon reaching the secretory canaliculi of gastric parietal cells, the molecule undergoes an acid-catalyzed rearrangement to form a reactive tetracyclic sulfenamide cation.[6] This active species then forms a covalent disulfide bond with cysteine residues (primarily Cys813) on the H⁺/K⁺-ATPase enzyme, also known as the proton pump.[4][6] This irreversible binding inactivates the pump, preventing the final step of acid secretion into the stomach lumen. The long duration of action is attributed to the need for the de novo synthesis of new enzyme pumps to restore acid secretion.[5]

Caption: General workflow for the synthesis of Omeprazole.

Application Notes & Protocols

The following protocols are based on established industrial and laboratory methods. [2][7][8]Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This procedure details the conversion of the hydroxymethyl precursor to the reactive chloromethyl intermediate using a common chlorinating agent, thionyl chloride.

Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The gaseous byproducts are easily removed, driving the reaction to completion and simplifying purification. Dichloromethane is an excellent solvent as it is relatively inert and has a low boiling point for easy removal.

Materials:

-

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 0.15 mol) in anhydrous dichloromethane (e.g., 400 mL). [8]2. Cool the solution in an ice bath to 0-5 °C.

-

Prepare a solution of thionyl chloride (e.g., 0.158 mol) in anhydrous dichloromethane (e.g., 100 mL) in a dropping funnel.

-

Add the thionyl chloride solution dropwise to the stirred pyridine solution over 30 minutes, maintaining the temperature below 10 °C. [8]5. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30-60 minutes. [2][8]6. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting solid residue is suspended in hexane (e.g., 200 mL) and stirred vigorously to wash away non-polar impurities. [8]9. Collect the solid product by vacuum filtration, wash with a small amount of fresh hexane, and dry in a vacuum oven to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white to off-white solid. [8]

Reactant/Reagent Molar Eq. Purpose Typical Yield Purity (HPLC) 2-Hydroxymethyl-...-pyridine 1.0 Starting Material - >98% Thionyl Chloride ~1.05-1.1 Chlorinating Agent >95% >99% | Dichloromethane | Solvent | Reaction Medium | - | - |

Protocol 2: Synthesis of the Thioether Intermediate (Omeprazole Precursor)

This protocol describes the coupling of the chloromethylpyridine intermediate with the benzimidazole core.

Rationale: This is a classic Sₙ2 reaction where the thiol group of 2-mercaptobenzimidazole, deprotonated by a base (NaOH) to form a more nucleophilic thiolate, attacks the electrophilic carbon of the chloromethyl group. This displaces the chloride leaving group to form the C-S bond of the thioether. A mixed solvent system of ethanol and water is often used to ensure solubility of both the organic precursors and the inorganic base.

Materials:

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

2-Mercapto-5-methoxybenzimidazole

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a reaction vessel, prepare a solution of sodium hydroxide (e.g., 0.13 mol) in a mixture of ethanol (e.g., 50 mL) and water. [7]2. Add 2-mercapto-5-methoxybenzimidazole (e.g., 0.10 mol) to the basic solution and heat to reflux until fully dissolved, forming the sodium thiolate salt. [7]3. Cool the reaction mixture to below 10 °C in an ice bath.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in ethanol.

-

Slowly add the solution of the chloromethylpyridine to the cooled thiolate solution.

-

Allow the reaction to stir at room temperature for several hours or until completion, as monitored by TLC.

-

Upon completion, the product may precipitate. The reaction mixture can be diluted with water to further encourage precipitation.

-

Collect the solid thioether intermediate by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.

This thioether is then oxidized in a subsequent step (e.g., using meta-chloroperoxybenzoic acid, m-CPBA) to yield omeprazole. [9]

Part 2: The Core Compound: 2-Chloromethyl-3,5-dimethylpyridin-4-ol

While its 4-methoxy analog is a superstar in the PPI world, the parent compound, 2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS No. 220771-03-9), is also a valuable research chemical. [10]

Synthesis and Properties

The synthesis of this compound typically involves the direct chloromethylation of the 3,5-dimethylpyridin-4-ol precursor. [11]This can be achieved using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether with a Lewis acid catalyst. [11]

-

Structure: It possesses the same reactive chloromethyl group as its methoxy counterpart.

-

The 4-OH Group: The hydroxyl group at the 4-position offers an additional site for chemical modification. It can be alkylated, acylated, or used in other functional group transformations, making it a versatile building block for creating diverse chemical libraries. It also increases the polarity of the molecule compared to the methoxy version.

Potential Applications in Medicinal Chemistry

The true value of 2-Chloromethyl-3,5-dimethylpyridin-4-ol lies in its potential as a scaffold for new drug discovery beyond traditional PPIs.

-

Analog Synthesis for SAR Studies: By substituting the 4-methoxy group of a drug like omeprazole with a 4-hydroxyl group, medicinal chemists can probe the importance of this position for biological activity. This helps build Structure-Activity Relationship (SAR) models, guiding the design of more potent and selective drugs.

-

Enzyme Inhibition Studies: The reactive nature of the compound makes it a useful tool for exploring the active sites of various enzymes. It can be used as a starting point to design covalent inhibitors for targets beyond the proton pump. [11]3. Novel Therapeutic Areas: The pyridine scaffold is present in a wide range of bioactive molecules. Patents have suggested that derivatives of this class could be used as autotaxin inhibitors, which have potential applications in treating chronic inflammatory diseases, fibrosis, and cancer. [12]

Conclusion and Future Directions

The 2-chloromethyl-3,5-dimethylpyridine scaffold, represented by both the 4-ol and the 4-methoxy derivatives, is a testament to the power of heterocyclic chemistry in drug development. While the 4-methoxy analog's role in PPI synthesis is well-established and has provided immense therapeutic benefit, the 4-ol parent compound offers a gateway to new chemical diversity. For researchers and drug development professionals, this class of compounds remains a fertile ground for innovation, providing the tools to not only optimize existing drug classes but also to build the next generation of therapeutics for a wide range of diseases.

References

- Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (n.d.). Semantic Scholar.

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.

- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.). Google Patents.

- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). Eureka.

- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (n.d.). Google Patents.

- 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. (n.d.). Chem-Impex.

- Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2025). Journal of Al-Nahrain University, 15(2), 94-101.

- 2-Chloromethyl-3,5-dimethylpyridin-4-ol | 1114596-75-6. (n.d.). Benchchem.

- How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? (n.d.). FAQ.

- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). SciSpace.

- Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. (n.d.). Benchchem.

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. (n.d.). ChemicalBook.

- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. (n.d.). PubChem.

- 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol. (n.d.). BLDpharm.

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.). Google Patents.

- Jung, H. Y., et al. (2012). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 18(1), 27-35.

- Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. (n.d.). Google Patents.

- What is the mechanism of action for Proton Pump Inhibitors (PPIs)? (2025). Dr.Oracle.

- Sailu, B., et al. (2008). Microwave synthesis of lansoprazole drug intermediate. Heterocyclic Communications, 14(5).

- (PDF) Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2025). ResearchGate.

- Yaksh, S. S., & Singh, A. (2023). Proton Pump Inhibitors (PPI). StatPearls.

- Proton Pump Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- Intermediates of Lansoprazole. (n.d.). Manus Aktteva Biopharma LLP.

- Shin, J. M., et al. (2012). The mechanism of activation of the proton pump inhibitors. ResearchGate.

- Preparation method of lansoprazole intermediate. (n.d.). Google Patents.

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%. (n.d.). Sigma-Aldrich.

Sources

- 1. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. 220771-03-9|2-(Chloromethyl)-3,5-dimethylpyridin-4-ol|BLD Pharm [bldpharm.com]

- 11. 2-Chloromethyl-3,5-dimethylpyridin-4-ol | 1114596-75-6 | Benchchem [benchchem.com]

- 12. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

Application Notes & Protocols: The Central Role of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine in Proton Pump Inhibitor (PPI) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the pivotal role of the pyridine derivative, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine, as a cornerstone intermediate in the synthesis of a major class of anti-ulcer drugs: the proton pump inhibitors (PPIs). We will elucidate the synthesis of this key building block, detail its subsequent reaction to form the core structure of drugs like omeprazole, and provide validated, step-by-step laboratory protocols. The causality behind experimental choices, process optimization, and green chemistry considerations are also discussed to provide a comprehensive resource for professionals in pharmaceutical development.

Introduction: The Architecture of Gastric Acid Suppression

Proton pump inhibitors (PPIs) represent a class of exceptionally effective drugs for treating acid-related disorders of the upper gastrointestinal tract, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Their mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme system commonly known as the "proton pump" located in the parietal cells of the stomach wall. Structurally, most PPIs are benzimidazole derivatives, featuring a core benzimidazole ring system linked to a substituted pyridine ring via a methylsulfinyl bridge.[2]

The construction of this precise molecular architecture hinges on the availability of high-purity, reactive intermediates. Among these, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride stands out as the indispensable pyridine-containing building block for many first-generation PPIs, including omeprazole, esomeprazole, and pantoprazole.[1][3][4] Its structure provides the necessary electrophilic center (the chloromethyl group) for coupling with the nucleophilic benzimidazole moiety, thereby forming the thioether precursor to the final active pharmaceutical ingredient (API).[5]

A Note on Nomenclature: The user's query mentioned "2-Chloromethyl-3,5-dimethylpyridin-4-ol". While structurally similar, the key intermediate widely documented and utilized in industrial synthesis is the 4-methoxy derivative, not the 4-hydroxy (-ol) analogue. This guide will focus on the scientifically and commercially relevant 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride .

Section 1: Synthesis of the Keystone Intermediate

The preparation of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The most common industrial routes start from readily available materials like 2,3,5-trimethylpyridine (also known as 2,3,5-collidine) or 3,5-dimethylpyridine (3,5-lutidine).[3][6]

The general synthetic pathway involves a sequence of oxidation, nitration, methoxylation, functional group manipulation at the 2-position, and finally, chlorination.[3][6]

Caption: General synthetic workflow for the preparation of the key pyridine intermediate.

Protocol 1: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl

This protocol is a representative laboratory-scale synthesis of the final chlorination step, starting from the immediate precursor, 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

Rationale: The conversion of the primary alcohol (-CH₂OH) to a chloride (-CH₂Cl) is a critical activation step. Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) are highly effective chlorinating agents for this transformation because they react to form gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion.[6] The use of an inert solvent like dichloromethane is standard.

Materials:

-

2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1 mole equivalent)

-

Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂) (1.1 - 1.2 mole equivalents)[6]

-

Dichloromethane (DCM), anhydrous

-

Acetone or another suitable anti-solvent

-

Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).

-

Dissolution: Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 250g) in anhydrous dichloromethane (e.g., 480ml).[6]

-

Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Chlorination: Add the chlorinating agent (e.g., sulfuryl chloride, 225ml) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[6] The addition rate should be controlled to manage the exothermic reaction and gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5-2 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the dichloromethane and any excess chlorinating agent.[6]

-

Precipitation: Add a suitable anti-solvent, such as acetone, to the concentrated residue and stir vigorously. The hydrochloride salt of the product will precipitate as a solid.[6]

-

Isolation & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold acetone to remove soluble impurities. Dry the product under vacuum at 50-60 °C to obtain 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[3]

Expected Outcome: A white to off-white crystalline solid with a purity typically exceeding 99% (as determined by HPLC).[3][6]

Section 2: The Coupling Reaction - Assembling the PPI Core

The primary role of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is to serve as the electrophilic partner in a nucleophilic substitution reaction with a 2-mercaptobenzimidazole derivative. This reaction forms a thioether linkage, which is the direct precursor to the final sulfoxide API.

Mechanism: The reaction proceeds via a classic Sₙ2 mechanism. The sulfur atom of the 2-mercaptobenzimidazole, deprotonated by a base (like NaOH), acts as a potent nucleophile. It attacks the electron-deficient carbon of the chloromethyl group, displacing the chloride ion as the leaving group.

Caption: The Sₙ2 mechanism for thioether formation in PPI synthesis.

Protocol 2: Synthesis of Omeprazole Precursor (Thioether)

This protocol details the coupling of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl with 2-mercapto-5-methoxybenzimidazole to yield the thioether intermediate, which is subsequently oxidized to omeprazole.

Rationale: The reaction is performed under basic conditions (NaOH) to deprotonate the thiol group of the benzimidazole, generating the thiolate anion required for nucleophilic attack. A mixed solvent system, such as water and methanol or ethanol, is often used to ensure the solubility of both the inorganic base and the organic reactants.[5][7]

Materials:

-

2-mercapto-5-methoxybenzimidazole (1.0 mole equivalent)

-

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (1.0 mole equivalent)

-

Sodium hydroxide (NaOH) (2.0 mole equivalents)

-

Methanol (or Ethanol) and Water

-

Dichloromethane (for extraction)

Procedure:

-

Base and Nucleophile: In a suitable reaction vessel, dissolve sodium hydroxide (e.g., 22g, 0.56 mol) in water (e.g., 500 mL). Add 2-mercapto-5-methoxybenzimidazole (e.g., 50.0g, 0.28 mol) and stir until a clear solution is formed.[5]

-

Electrophile Addition: In a separate beaker, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 62g, 0.28 mol) in methanol (e.g., 300 mL).[5]

-

Coupling Reaction: Slowly add the pyridine solution to the benzimidazole solution. Heat the mixture to reflux and maintain for several hours. Monitor the reaction completion by TLC.[5][7]

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.[5]

-

Extraction: Add water (e.g., 200 mL) to the remaining aqueous residue. Extract the product into dichloromethane (3 x 300 mL).[5]

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude thioether product. This product can be purified by crystallization from a suitable solvent like petroleum ether.[5]

Section 3: Final Step - Oxidation to the Active Pharmaceutical Ingredient

The final step in the synthesis of omeprazole and related PPIs is the selective oxidation of the thioether sulfide bridge to a sulfoxide. This step is critical as it introduces the chiral center at the sulfur atom.

Rationale: Oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.[2][7] The reaction conditions must be carefully controlled to prevent over-oxidation to the corresponding sulfone, which is an inactive impurity.[2]

Caption: Simplified workflow from the key intermediate to the final PPI drug.

Section 4: Process Optimization and Green Chemistry

In industrial pharmaceutical synthesis, efficiency, safety, and environmental impact are paramount. Recent advancements focus on optimizing the synthesis of PPIs by applying green chemistry principles.

Key Optimization Strategies:

-

Telescoping Reactions: Modern processes aim to perform multiple synthetic steps in a single pot ("one-pot synthesis") or without isolating intermediates. For example, the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride can be performed without isolating the products of the first two steps, significantly improving productivity and reducing solvent waste.[1][8]

-

Solvent Choice: Replacing hazardous chlorinated solvents like dichloromethane with greener alternatives is a key goal.

-

Reagent Selection: Using safer and more environmentally benign reagents is preferred. For instance, some newer methods for the chlorination step avoid thionyl chloride in favor of other systems.[9]

-

Yield Improvement: Optimizing reaction parameters such as temperature, concentration, and catalyst loading can lead to higher yields and reduce the formation of byproducts, simplifying purification.[1]

| Parameter | Traditional Approach | Optimized/Green Approach | Rationale |

| Intermediate Isolation | Isolation after each major step | "Telescoped" synthesis without isolation of early intermediates[1][8] | Reduces solvent use, energy consumption, and processing time. |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Triphosgene in Toluene[9] | Can offer simpler operation and fewer byproducts under specific conditions. |

| Solvent for Coupling | Chlorinated Solvents (e.g., DCM) | Mixed aqueous/alcoholic systems[5] | Reduces reliance on environmentally persistent and toxic solvents. |

| Purification | Multiple recrystallization steps | Optimized reaction to yield high-purity crude product, minimizing purification needs. | Lowers solvent consumption and product loss during work-up. |

Conclusion

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is not merely a reagent but a linchpin in the synthesis of a multi-billion dollar class of pharmaceuticals. Its carefully designed structure provides the reactive handle necessary to bridge the two heterocyclic systems that define the pharmacophore of many proton pump inhibitors. Understanding the synthesis of this intermediate and the nuances of its subsequent coupling reaction is fundamental for any researcher or professional involved in the development and manufacturing of these vital medicines. The ongoing drive for process optimization and the application of green chemistry principles continue to refine its production, ensuring that the synthesis of PPIs becomes more efficient, safer, and environmentally sustainable.

References

- [CN103232389A] Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

[RASĀYAN J. Chem., Vol. 17, No. 4, 2024] PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. ResearchGate. [Link]

- [CN101648907A] Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

[International Journal of PharmTech Research, 2019,12(3): 57-70] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

- [CN106632256A] Synthesis method of proton pump inhibitors.

-

[Patsnap Eureka] Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Patsnap. [Link]

-

[Eureka] Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Patsnap. [Link]

-

[PubMed] Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]

-

[Semantic Scholar] Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

- [Google Patents] Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.

- [Google Patents] Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

- [Google Patents] An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts.

-

[PubMed Central] On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. [Link]

-

[ResearchGate] PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. scispace.com [scispace.com]

- 3. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 4. cionpharma.com [cionpharma.com]

- 5. CN106632256A - Synthesis method of proton pump inhibitors - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

Application Notes & Protocols for 2-Chloromethyl-3,5-dimethylpyridin-4-ol

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS No. 220771-03-9). As a bifunctional heterocyclic compound, it possesses both a reactive chloromethyl group and a pyridinol moiety, making it a valuable intermediate in pharmaceutical synthesis. However, these same structural features necessitate specific procedures to ensure compound integrity and operator safety. These protocols are designed for researchers, chemists, and drug development professionals, offering field-proven insights into best practices for stability, storage, and experimental workflow.

Scientific & Chemical Profile